N,N-二甲基-d6-甲酰胺

描述

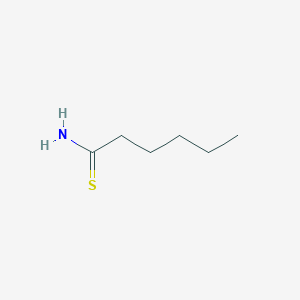

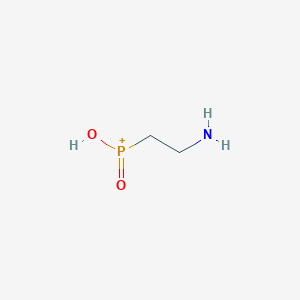

N,N-Dimethyl-d6-formamide (DMF) is a derivative of formamide with two methyl groups attached to the nitrogen atom. It is a highly polar solvent and is used in various chemical reactions and industrial applications due to its ability to dissolve a wide range of compounds.

Synthesis Analysis

The synthesis of DMF-related compounds can be achieved through photoinduced oxidative formylation. For instance, N,N-dimethylanilines can be formylated using molecular oxygen without the need for an external photocatalyst. This process yields the corresponding formamides under mild reaction conditions, with both the starting material and product acting as photosensitizers. The reaction involves energy transfer and single electron transfer processes with the coexistence of singlet oxygen and superoxide anion radicals .

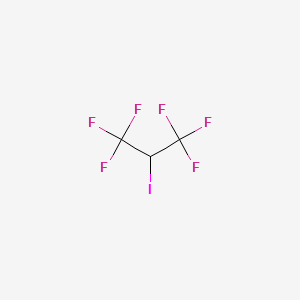

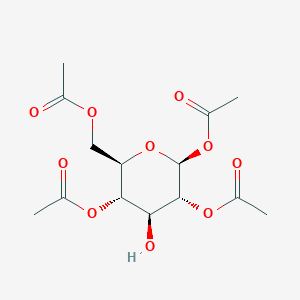

Molecular Structure Analysis

The molecular structure of DMF and its clusters has been studied using Rydberg electron transfer (RET) techniques. The structure of DMF is influenced by its hydrogen bonding capabilities, which lead to different molecular structures and resultant dipoles or quadrupoles. These structural variations result in a wide variety of cluster anions, including dipole-bound or quadrupole-bound anions in their ground or first excited state, as well as valence-type anions .

Chemical Reactions Analysis

DMF is involved in various chemical reactions due to its polar nature. For example, in binary mixtures with formamide, the cooperative dynamics of hydrogen-bonded structures influence the molecular reorientation relaxation times. These times are lower than those expected from ideal mixing behavior, indicating the presence of stable adducts with a molar ratio of 2:1 of formamide to DMF. This is determined from the concentration-dependent excess static dielectric constant and relaxation time plots .

Physical and Chemical Properties Analysis

The dielectric properties of DMF have been investigated, particularly in binary mixtures with formamide. The dielectric dispersion and absorption spectra show that the molecular reorientation relaxation times are affected by the concentration of DMF in the mixture. Additionally, molecular dynamics simulations with quantum chemical potential have been performed to study the structural properties of liquid DMF. These simulations reveal that the liquid structure of DMF is characterized by a network of hydrogen bonds and dipole-dipole interactions, with stacked and linear dimeric formations in the local structure. The translational/reorientational diffusion and librational/vibrational molecular motions of DMF are similar to those of formamide, although rotational motions are slightly anisotropic for formamide .

科学研究应用

催化和化学合成

N,N-二甲基-d6-甲酰胺(DMF)在各种催化和化学合成过程中作为试剂使用。例如,它是WCl6/DMF试剂体系的一部分,用于芳基卤化物的氨基羰基化反应,促进芳基碘化物、溴化物和氯化物转化为相应的N,N-二甲基酰胺,产率良好至高(Iranpoor et al., 2014)。

与镧系高氯酸盐的络合物形成

DMF与几种镧系高氯酸盐形成并得到表征。研究表明,酰胺通过氧与金属形成键,并在DMF和二苯基甲酰胺(DPF)络合物中显示不同的配位数(Krishnamurthy & Soundararajan, 1969)。

在酶降解中的作用

DMF通过二甲基甲酰胺酶(DMFase)的降解作为细菌生长的碳和氮源。例如,来自Paracoccus sp. strain DMF的DMFase是一种耐盐和热稳定的酶,利用DMF进行这一过程。该酶的活性位点由一个单核铁中心组成,催化DMF中酰胺键的水解裂解(Arya等,2020)。

振动光谱分析

对DMF进行振动光谱研究,有助于理解分子相互作用和性质。例如,已测量了DMF及其同位素取代形式的拉曼和红外光谱,从而深入了解分子结构和动态(Jao,Scott和Steele,1982)。

在工业中的生产和应用

DMF的生产过程和应用领域,特别是在纺织工业中,是重要的研究课题。生产方法的创新旨在降低成本并提高产品质量,从而提升市场竞争力(Xing, 2002)。

与其他溶剂的相互作用

已研究了DMF与其他溶剂(如水和罗丹明6G)的相互作用。例如,在向DMF中添加水后,光谱带的变化表明这些分子之间存在氢键作用(Sharma et al., 2007)。

作用机制

Target of Action

N,N-Dimethyl-d6-formamide (DMF-d6) is a unique chemical compound that is frequently used as an aprotic solvent in chemical transformations . .

Mode of Action

It is known to be more than just a solvent, and it can play other important roles in organic chemistry . It can be used as a reagent, a catalyst, and a stabilizer . .

Biochemical Pathways

It is known that dmf-d6 can play a role in various chemical transformations

Pharmacokinetics

It is known that dmf-d6 has a molecular weight of 7913 , and it is a colorless liquid with a high boiling point . It is miscible with water and most common organic solvents .

Action Environment

It is known that dmf-d6 is a colorless liquid with a high boiling point , suggesting that it may be stable under a wide range of temperatures

安全和危害

未来方向

N,N-Dimethylformamide is more than just a solvent. It is a unique chemical that can play three important roles in organic chemistry: as a reagent, a catalyst, and a stabilizer . Its future directions could involve further exploration of these roles and their potential applications in various fields of study.

属性

IUPAC Name |

N,N-bis(trideuteriomethyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO/c1-4(2)3-5/h3H,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXDDKWLCZADIW-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C=O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584366 | |

| Record name | N,N-Bis[(~2~H_3_)methyl]formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

79.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl-d6-formamide | |

CAS RN |

185990-36-7 | |

| Record name | N,N-Bis[(~2~H_3_)methyl]formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 185990-36-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1339940.png)

![3-Hydrazinyl-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B1339958.png)